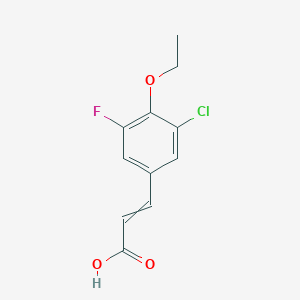
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a 2-chlorophenyl group and an ethyl ester group. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through the formation of a diazo intermediate, which undergoes cyclization to form the oxirane ring. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving oxiranes and in the development of enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate involves its reactivity as an oxirane. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and in the development of enzyme inhibitors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3-(2-bromophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-(2-fluorophenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-(2-methylphenyl)-3-methyloxirane-2-carboxylate: Similar structure but with a methyl group instead of chlorine.
These compounds share similar reactivity patterns but differ in their specific chemical and physical properties due to the different substituents on the phenyl ring
Eigenschaften
Molekularformel |
C12H13ClO3 |
|---|---|
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
ethyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-6-4-5-7-9(8)13/h4-7,10H,3H2,1-2H3 |
InChI-Schlüssel |
JMUOTVUSPPPEHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


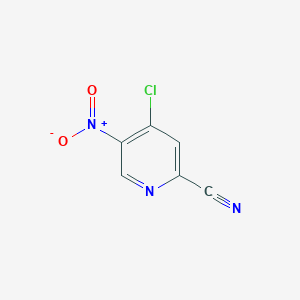

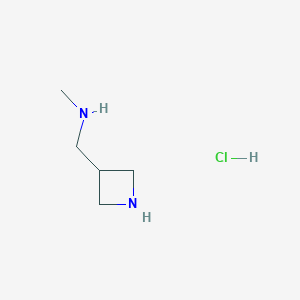
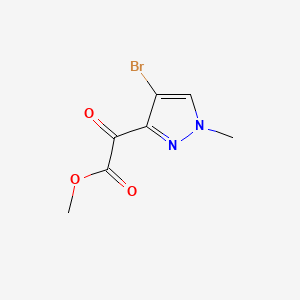

![Trimethyl(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13646853.png)
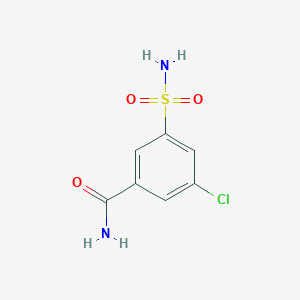

![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
![2-Phenylbenzo[d]oxazole-6-carbonitrile](/img/structure/B13646879.png)
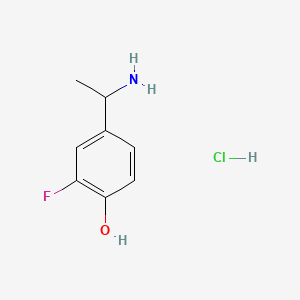

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoicacid](/img/structure/B13646890.png)
